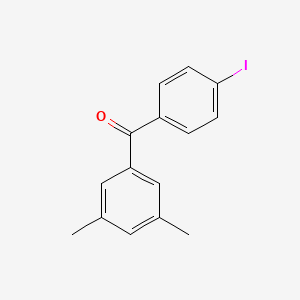

3,5-Dimethyl-4'-iodobenzophenone

Description

3,5-Dimethyl-4’-iodobenzophenone is an organic compound with the molecular formula C15H13IO It is a derivative of benzophenone, where the phenyl rings are substituted with iodine and methyl groups

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYYNYIOZGRLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260530 | |

| Record name | (3,5-Dimethylphenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-37-0 | |

| Record name | (3,5-Dimethylphenyl)(4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4’-iodobenzophenone typically involves the iodination of 3,5-dimethylbenzophenone. One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced to the benzene ring.

Industrial Production Methods

Industrial production of 3,5-Dimethyl-4’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4’-iodobenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

Chemistry

- Synthesis of Organic Molecules : The compound serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

- Photoinitiators : As an iodonium salt, it can act as a photoinitiator in cationic polymerization processes. This application is crucial in the production of specialty polymers and resins .

Biology

- Biological Activity : Research indicates that 3,5-Dimethyl-4'-iodobenzophenone exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown it may inhibit specific enzymes crucial for various metabolic processes.

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines through modulation of apoptotic pathways. This makes it a candidate for further investigation in cancer therapy.

Medicine

- Drug Development : The compound is being explored for its potential use in drug development, particularly as a pharmacological agent targeting specific biological pathways. Its structural features may enhance binding affinity to therapeutic targets.

Industry

- Production of Specialty Chemicals : It is used in the production of specialty chemicals that require specific physical or chemical properties. This includes applications in coatings and adhesives where light sensitivity is advantageous .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of 3,5-Dimethyl-4'-iodobenzophenone on various cancer cell lines. The results indicated a significant dose-dependent increase in markers associated with apoptosis, suggesting its potential as an anticancer agent.

Case Study 2: Photoinitiator Efficacy

A study examining the efficiency of various iodonium salts as photoinitiators found that 3,5-Dimethyl-4'-iodobenzophenone exhibited superior performance in initiating polymerization reactions under UV light compared to other similar compounds. This property is particularly valuable in industrial applications where rapid curing times are required.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4’-iodobenzophenone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethylbenzophenone: Lacks the iodine substituent, making it less reactive in certain types of chemical reactions.

4-Iodobenzophenone: Lacks the methyl groups, which can influence its reactivity and physical properties.

Benzophenone: The parent compound, without any substituents, serves as a baseline for comparison.

Uniqueness

3,5-Dimethyl-4’-iodobenzophenone is unique due to the presence of both iodine and methyl groups, which confer distinct chemical properties. The iodine atom makes it a versatile intermediate for further functionalization, while the methyl groups can influence its reactivity and stability.

Biological Activity

3,5-Dimethyl-4'-iodobenzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and applications based on recent research findings.

Chemical Structure and Properties

3,5-Dimethyl-4'-iodobenzophenone is characterized by its benzophenone structure, which consists of two aromatic rings connected by a carbonyl group. The presence of iodine and methyl substituents influences its reactivity and biological properties.

Synthesis

The synthesis of 3,5-Dimethyl-4'-iodobenzophenone typically involves the iodination of benzophenone derivatives followed by methylation. Various methods have been reported in literature to achieve this compound, often focusing on optimizing yield and purity.

Antimicrobial Activity

Research indicates that 3,5-Dimethyl-4'-iodobenzophenone exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest effective bactericidal activity.

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 125 |

| Bacillus subtilis | 100 |

| Candida albicans | 500 |

These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent, useful in treating infections caused by resistant strains of bacteria and fungi .

Antioxidant Activity

In addition to its antimicrobial effects, 3,5-Dimethyl-4'-iodobenzophenone has been shown to possess antioxidant properties. Studies have reported its ability to scavenge free radicals and reduce oxidative stress markers in various biological systems. This activity is crucial in preventing cellular damage associated with oxidative stress-related diseases .

Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective effects of 3,5-Dimethyl-4'-iodobenzophenone in animal models subjected to liver injury induced by toxic agents such as carbon tetrachloride (CCl4). The compound demonstrated a reduction in liver enzyme levels (ALT, AST) and improved histopathological parameters compared to control groups .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 3,5-Dimethyl-4'-iodobenzophenone against clinical isolates of Staphylococcus aureus and E. coli. Results indicated a potent inhibitory effect with MIC values comparable to standard antibiotics .

- Hepatoprotective Study : In a controlled experiment involving rats treated with CCl4, administration of 3,5-Dimethyl-4'-iodobenzophenone resulted in significant protection against liver damage. The study reported decreased levels of liver enzymes and improved histological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.